molecular formula C21H19Cl2NO3S B2704129 N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide CAS No. 428501-25-1

N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide

Cat. No.: B2704129
CAS No.: 428501-25-1
M. Wt: 436.35
InChI Key: NSDPYIQKHKBNOC-UHFFFAOYSA-N
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Description

N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide is a chemical compound with the molecular formula C21H19Cl2NO3S. It is characterized by its complex structure, which includes aromatic rings, ether, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with dibenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent temperature control to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce nitro groups onto the aromatic rings, while hydrolysis would yield the corresponding sulfonic acid and amine derivatives .

Scientific Research Applications

N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide is unique due to the presence of both chlorine atoms and a methoxy group on the aromatic ring, as well as the sulfonamide functional group.

Properties

IUPAC Name

N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO3S/c1-27-21-19(13-12-18(22)20(21)23)28(25,26)24(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDPYIQKHKBNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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